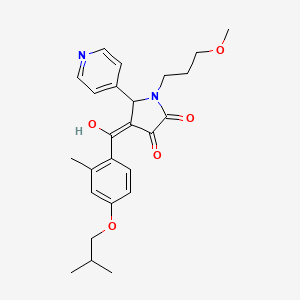![molecular formula C19H26ClN3O2 B5432786 1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(4-chlorobenzyl)piperazine](/img/structure/B5432786.png)
1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(4-chlorobenzyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(4-chlorobenzyl)piperazine, also known as CPP, is a synthetic compound that has been extensively studied in the field of neuroscience. It is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in various physiological and pathological processes in the brain. CPP has been used as a tool to investigate the role of NMDA receptors in learning, memory, and synaptic plasticity.
Wirkmechanismus
1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(4-chlorobenzyl)piperazine is a non-competitive antagonist of the NMDA receptor, which means that it binds to a site on the receptor that is distinct from the glutamate binding site. This results in a reduction of the NMDA receptor-mediated current and a blockade of LTP. The mechanism of action of this compound has been extensively studied using electrophysiological techniques in vitro and in vivo.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects in the brain. It has been shown to block NMDA receptor-mediated synaptic transmission and LTP, as well as reduce the release of several neurotransmitters, including dopamine, acetylcholine, and glutamate. This compound has also been shown to induce apoptosis in cultured neurons, which may be related to its neurotoxic effects.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(4-chlorobenzyl)piperazine has several advantages as a research tool. It is a potent and selective antagonist of the NMDA receptor, which allows for the investigation of the role of this receptor in various physiological and pathological processes. This compound can also be administered systemically or locally, which allows for the investigation of its effects in different brain regions. However, there are also limitations to the use of this compound in lab experiments. It has been shown to have neurotoxic effects at high concentrations, which may limit its use in long-term studies. Additionally, this compound has been shown to have off-target effects on other receptors, such as the sigma-1 receptor, which may complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for 1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(4-chlorobenzyl)piperazine research. One area of interest is the investigation of the role of NMDA receptors in neurological and psychiatric disorders, such as schizophrenia, depression, and Alzheimer's disease. This compound has been used as a research tool to investigate these disorders in animal models, and further studies may provide insight into the underlying mechanisms and potential treatments. Another area of interest is the development of more selective NMDA receptor antagonists that do not have the neurotoxic effects of this compound. These compounds may be useful as therapeutic agents for neurological and psychiatric disorders. Finally, the investigation of the role of NMDA receptors in non-neuronal tissues, such as the immune system and the cardiovascular system, may provide new avenues for therapeutic intervention.
Synthesemethoden
1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(4-chlorobenzyl)piperazine can be synthesized by the reaction of piperazine with 4-chlorobenzyl chloride, followed by acetylation with acetic anhydride and then carbonylation with phosgene. The synthesis of this compound is relatively straightforward and has been described in several publications.
Wissenschaftliche Forschungsanwendungen
1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(4-chlorobenzyl)piperazine has been used as a research tool to investigate the role of NMDA receptors in various physiological and pathological processes in the brain. It has been shown to block NMDA receptor-mediated synaptic transmission and long-term potentiation (LTP) in hippocampal neurons, which are important processes for learning and memory. This compound has also been used to induce NMDA receptor hypofunction in animal models of schizophrenia, which is characterized by cognitive deficits and altered synaptic plasticity.
Eigenschaften
IUPAC Name |
1-[4-[4-[(4-chlorophenyl)methyl]piperazine-1-carbonyl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26ClN3O2/c1-15(24)22-8-6-17(7-9-22)19(25)23-12-10-21(11-13-23)14-16-2-4-18(20)5-3-16/h2-5,17H,6-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQVLMPKGIHWUSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)N2CCN(CC2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5432704.png)

![1-[(5-chloro-2-thienyl)sulfonyl]-4-(2-pyridinyl)piperazine](/img/structure/B5432715.png)
![1-[3-(diethylamino)propyl]-4-(4-ethoxybenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5432718.png)

![N-isopropyl-N-phenyl-2-[2-(2-phenylvinyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5432741.png)
![N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1-piperidinecarboxamide](/img/structure/B5432751.png)

![N'-[(5-ethyl-2-thienyl)methylene]-2,5-dimethoxybenzenesulfonohydrazide](/img/structure/B5432776.png)
![N-(2-cyanophenyl)-2-[(4-methyl-5-phenyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5432779.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(5-chloro-2-pyridinyl)acetamide](/img/structure/B5432789.png)
![5-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5432793.png)
![4-[2-(methylthio)-1H-benzimidazol-1-yl]butanenitrile](/img/structure/B5432794.png)
![N-{4-[(7-methyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)methyl]phenyl}acetamide](/img/structure/B5432799.png)